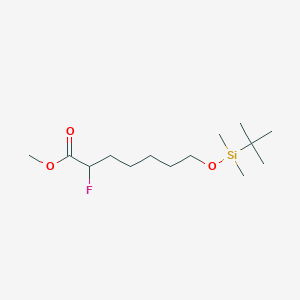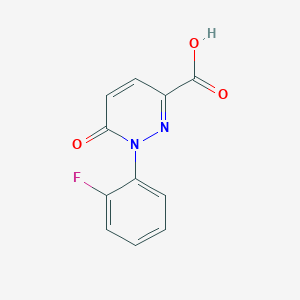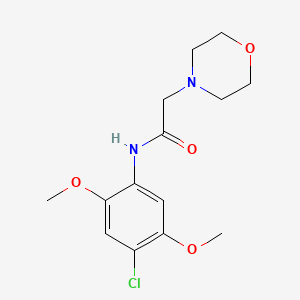
4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-(4-methoxyphenyl)benzamide, with the chemical formula C₁₄H₁₂FNO₂, is a synthetic compound. Its molecular weight is approximately 245.249 Da, and the monoisotopic mass is 245.085205 Da. The compound is also known by other names, including (4-fluorophenyl)-N-(4-methoxyphenyl)carboxamide and Benzamide, N-(4-methoxyphenyl)-4-fluoro- . It belongs to the class of benzamides, which are characterized by their carboxamide functional group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of 4-fluoro-N-(4-methoxyphenyl)benzamide consists of a benzene ring with a fluorine atom substituted at the para position (4-fluorophenyl). Additionally, a methoxy group (CH₃O) is attached to the benzene ring. The carboxamide functional group (-CONH₂) is linked to the benzene ring, completing the structure. For a visual representation, refer to the ChemSpider entry .
科学的研究の応用
Serotonin 1A Receptors in Alzheimer's Disease
4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide has been explored for its potential applications in imaging studies related to brain disorders. A study utilized a molecular imaging probe derived from this compound for positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This research highlighted a significant decrease in receptor densities in critical brain regions, correlating with the severity of cognitive impairment. The findings suggest the compound's potential in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).
Synthesis for CB1 Cannabinoid Receptors Study
Another study explored the feasibility of nucleophilic displacement in the synthesis of a radiolabeled compound related to this compound for studying CB1 cannabinoid receptors in the brain via PET. This research offers insights into the synthesis process and potential applications in neurological studies, particularly involving cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Inhibitor of 5-Lipoxygenase
A structural modification of a similar compound demonstrated in vivo potency as an inhibitor of 5-lipoxygenase, indicating potential therapeutic applications in treating diseases mediated by this enzyme. This study underscores the importance of structural modifications to enhance bioavailability and reduce side effects, showcasing the compound's pharmacological potential (Mano et al., 2004).
Imaging Sigma2 Receptor Status in Tumors
Research into fluorine-containing benzamide analogs, including compounds structurally related to this compound, has been conducted for imaging the sigma2 receptor status of solid tumors using PET. This application highlights the compound's potential role in cancer diagnostics and understanding tumor biology (Tu et al., 2007).
Antimicrobial Analog Synthesis
A study demonstrated the synthesis of fluorobenzamides, including derivatives of the compound , showing promising antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents, emphasizing the importance of the fluorine atom in enhancing activity (Desai et al., 2013).
特性
IUPAC Name |
4-fluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-14-8-6-13(7-9-14)22-15(19-20-21-22)10-18-16(23)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRCAZORMJOWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2579767.png)
![3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde](/img/structure/B2579769.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2579773.png)
![2-(1-methylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2579774.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2579779.png)
![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579780.png)
![N-(4-butylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2579781.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2579785.png)

![4-[5-(ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2579787.png)

![1-(4-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2579789.png)